molecular formula C11H15NO2S B15254641 4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde

4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde

Cat. No.: B15254641
M. Wt: 225.31 g/mol
InChI Key: QTDFQINYWSKUAI-UHFFFAOYSA-N
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Description

4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted at the 2-position with a carbaldehyde group and at the 4-position with a 3-(hydroxymethyl)-3-methylpyrrolidine moiety. This structure combines the electron-rich thiophene core with a polar pyrrolidine substituent, making it a candidate for applications in medicinal chemistry and materials science. Its molecular formula is C${11}$H${15}$NO$2$S (inferred from , which describes a similar compound, C${10}$H${13}$NO$3$S, with an additional hydroxyl group).

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

4-[3-(hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c1-11(8-14)2-3-12(7-11)9-4-10(5-13)15-6-9/h4-6,14H,2-3,7-8H2,1H3

InChI Key

QTDFQINYWSKUAI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C2=CSC(=C2)C=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbaldehyde with a pyrrolidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized thiophene derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Thiophene-2-carbaldehyde Derivatives

(a) 4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
  • CAS No.: 1934386-70-5 ().
  • Key Differences: Contains an additional hydroxyl group on the pyrrolidine ring (C${10}$H${13}$NO$3$S vs. target compound’s C${11}$H${15}$NO$2$S).
(b) 5-(Bis(4-methoxyphenyl)amino)thiophene-2-carbaldehyde
  • Structure: Features a bis(4-methoxyphenyl)amino group instead of pyrrolidine ().
  • Electronic Properties : The electron-donating methoxy groups increase conjugation, making this derivative more suitable for organic solar cells compared to the target compound’s less conjugated pyrrolidine substituent.

Pyrazole-Carbaldehyde Analogues

(a) 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
  • Structure : Replaces pyrrolidine with a pyrazole ring ().
  • Reactivity : The pyrazole core may participate in hydrogen bonding, influencing biological activity. For example, similar aldehydes undergo sodium borohydride reduction to hydroxymethyl derivatives ().
(b) Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate
  • Complexity : Incorporates a pyrazolo[3,4-d]pyrimidine scaffold ().
  • Applications : Such structures are common in kinase inhibitors, suggesting the target compound could be modified for similar pharmaceutical uses.

Metabolic and Toxicity-Related Compounds

(a) 4-(Hydroxymethyl)phenylhydrazine (HMPH)
  • Metabolism : Rapidly converts to 4-(hydroxymethyl)benzenediazonium ion (HMBD) ().
  • Comparison : The target compound’s hydroxymethyl group may undergo similar oxidative metabolism, necessitating toxicity studies.
(b) 5-CA-2-HM-MCBX
  • Structure : Contains a benzoic acid group and hydroxymethyl substituents ().
  • Solubility : Carboxylic acid moiety enhances water solubility, unlike the target compound’s aldehyde, which may limit bioavailability.

Physical and Crystallographic Properties

  • Crystallography : Tools like Mercury CSD 2.0 () can analyze packing patterns. The pyrrolidine ring in the target compound may form hydrogen bonds via the hydroxymethyl group, influencing crystal stability.
  • Boiling Point/Melting Point: Limited data for the target compound, but analogues in (e.g., MP: 227–230°C) suggest moderate thermal stability.

Biological Activity

4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a thiophene ring and a pyrrolidine derivative, this compound has been studied for its pharmacological properties, including anti-inflammatory and analgesic effects.

  • Molecular Formula : C₁₁H₁₅N₁O₂S
  • Molecular Weight : 225.31 g/mol
  • CAS Number : 1861339-27-6

The structure of the compound includes a hydroxymethyl group on the pyrrolidine ring, which is believed to enhance its reactivity and interaction with biological systems .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thiophene ring facilitates π-π interactions with other aromatic compounds, while the piperidine moiety may engage with various receptors, potentially influencing several signaling pathways .

Pharmacological Effects

Preliminary studies have indicated that this compound exhibits:

  • Anti-inflammatory properties : It may inhibit the production of pro-inflammatory cytokines.
  • Analgesic effects : Potentially effective in pain management through modulation of pain pathways.

Case Studies

A series of studies have been conducted to evaluate the pharmacological effects of this compound:

  • Anti-inflammatory Activity :
    • A study demonstrated that this compound significantly reduced inflammation in animal models by decreasing levels of inflammatory mediators .
  • Analgesic Efficacy :
    • In another research, the compound was tested for its analgesic effects using the hot plate test in rodents, showing a statistically significant reduction in pain response compared to control groups .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameSimilarityKey Features
Suprofen0.75Anti-inflammatory properties
Articaine0.70Dental anesthetic used in local anesthesia
5-(Dimethylamino)thiophene-2-carbaldehyde0.75Applications in organic electronics
5-Nitrothiophene-2-carboxaldehyde0.54Different reactivity due to nitro group

This comparison highlights the unique substitution pattern of this compound, which imparts distinct chemical and biological properties compared to other thiophene derivatives .

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